2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one
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Overview
Description
2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-(1-NAPHTHYLMETHYL)-4(3H)-PYRIMIDINONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidinone core, a naphthylmethyl group, and a dimethylphenoxyethylsulfanyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-(1-NAPHTHYLMETHYL)-4(3H)-PYRIMIDINONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Naphthylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction using naphthylmethyl chloride and a suitable catalyst.
Attachment of the Dimethylphenoxyethylsulfanyl Moiety: This can be accomplished through a nucleophilic substitution reaction, where the dimethylphenoxyethyl group is introduced using a suitable leaving group and base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-(1-NAPHTHYLMETHYL)-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfanyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of substituted phenoxy or sulfanyl derivatives.
Scientific Research Applications
2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-(1-NAPHTHYLMETHYL)-4(3H)-PYRIMIDINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-(1-NAPHTHYLMETHYL)-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Signaling Pathways: Affecting cellular signaling pathways involved in inflammation or cell proliferation.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-6-phenyl-4(1H)-pyrimidinone
- N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine
- 3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one
Uniqueness
2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-(1-NAPHTHYLMETHYL)-4(3H)-PYRIMIDINONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its naphthylmethyl group and pyrimidinone core are particularly noteworthy for their potential interactions with biological targets.
Properties
Molecular Formula |
C25H24N2O2S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-4-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C25H24N2O2S/c1-17-12-18(2)14-22(13-17)29-10-11-30-25-26-21(16-24(28)27-25)15-20-8-5-7-19-6-3-4-9-23(19)20/h3-9,12-14,16H,10-11,15H2,1-2H3,(H,26,27,28) |
InChI Key |
MNEGRANSULPLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCSC2=NC(=CC(=O)N2)CC3=CC=CC4=CC=CC=C43)C |
Origin of Product |
United States |
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